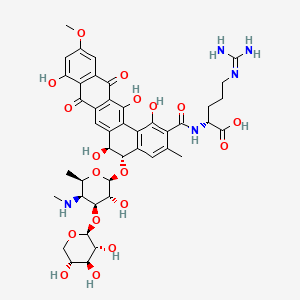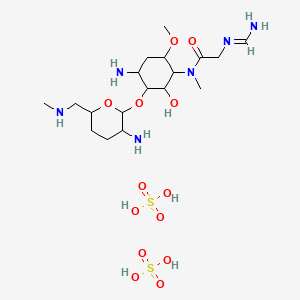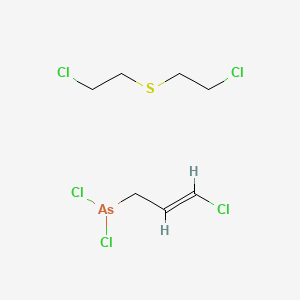
2-((4,6,6-Trimethyl-1,6-dihydropyrimidin-2-yl)thio)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4,6,6-Trimethyl-1,6-dihydropyrimidin-2-yl)thio)acetic acid is a chemical compound with the molecular formula C9H15N2O2S It is known for its unique structure, which includes a pyrimidine ring substituted with methyl groups and a thioacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6,6-Trimethyl-1,6-dihydropyrimidin-2-yl)thio)acetic acid typically involves the reaction of 4,6,6-trimethyl-1,6-dihydropyrimidine-2-thiol with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiol group attacks the carbon atom of the chloroacetic acid, resulting in the formation of the thioacetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-((4,6,6-Trimethyl-1,6-dihydropyrimidin-2-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or other reduced derivatives.
Substitution: The thioacetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-((4,6,6-Trimethyl-1,6-dihydropyrimidin-2-yl)thio)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-((4,6,6-Trimethyl-1,6-dihydropyrimidin-2-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The thioacetic acid moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity.
類似化合物との比較
Similar Compounds
- 5-Methyl-2-(4,4,6-trimethyl-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)benzenesulfonic acid
- 2-((4,6,6-Trimethyl-1,6-dihydropyrimidin-2-yl)thio)acetic acid hydrochloride
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the thioacetic acid moiety allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
86869-43-4 |
|---|---|
分子式 |
C9H14N2O2S |
分子量 |
214.29 g/mol |
IUPAC名 |
2-[(4,4,6-trimethyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C9H14N2O2S/c1-6-4-9(2,3)11-8(10-6)14-5-7(12)13/h4H,5H2,1-3H3,(H,10,11)(H,12,13) |
InChIキー |
RUELTBJTECAOBD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(N=C(N1)SCC(=O)O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![5,6-bis(4-methoxyphenyl)-2-[3-(prop-2-enylamino)propyl]-1,2,4-triazin-3-one;oxalic acid](/img/structure/B12772083.png)

![2-[5-(1-carboxy-3-methylbutyl)-4,6,11,13-tetraoxo-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-en-12-yl]-4-methylpentanoic acid](/img/structure/B12772086.png)
